3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Description
3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a 3,5-dichlorophenylamino substituent. The 3,5-dichlorophenyl group enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors.
Properties
CAS No. |
5852-56-2 |
|---|---|
Molecular Formula |
C14H15Cl2NO |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
3-(3,5-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15Cl2NO/c1-14(2)7-12(6-13(18)8-14)17-11-4-9(15)3-10(16)5-11/h3-6,17H,7-8H2,1-2H3 |
InChI Key |
QPDHSSRWWRORRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 3,5-Dichloroaniline with Cyclohexenone Derivatives
The most widely reported method involves the nucleophilic addition of 3,5-dichloroaniline to 5,5-dimethylcyclohex-2-en-1-one or its activated analogs. The reaction typically proceeds under acidic or catalytic conditions:
- Reactants :
- 3,5-Dichloroaniline (1.0 equiv)
- 5,5-Dimethylcyclohex-2-en-1-one (1.2 equiv)
- Catalyst :
- Silica-diphenic acid (15 mol%) or polyphosphoric acid (PPA-SiO₂)
- Conditions :
- Solvent-free, 80–100°C, 4–6 hours
- Yield : 68–85%
Mechanistic Insight :
The reaction proceeds via a two-step process:
Multi-Step Synthesis via Intermediate Halogenation
A patent-derived approach (CN103102276A) outlines a route starting from 2,4-dichloroaniline, involving bromination and ammonolysis:
Steps :
- Bromination :
- 2,4-Dichloroaniline → 2-bromo-4,6-dichloroaniline (H₂SO₄, Br₂, 0°C)
- Diazotization/Reduction :
- NaNO₂/EtOH yields 3,5-dichlorobromobenzene
- Ammonolysis :
- NH₃, CuO catalyst, 130–180°C → 3,5-dichloroaniline
- Final Condensation :
- React with 5,5-dimethylcyclohex-2-en-1-one (PPA-SiO₂, 90°C)
Yield : 76–92% (over four steps).
Catalytic and Solvent-Free Innovations
Silica-Diphenic Acid Catalysis
A solvent-free method using silica-diphenic acid (SDA) achieves high regioselectivity:
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% |
| Temperature | 80°C |
| Time | 3 hours |
| Yield | 82% |
| Purity (HPLC) | >99% |
Advantages :
Polyphosphoric Acid on Silica (PPA-SiO₂)
PPA-SiO₂ enhances reaction rates in enaminone formation:
| Condition | Optimization Range |
|---|---|
| Catalyst Amount | 110 mg/mmol substrate |
| Temperature | 70–80°C |
| Reaction Time | 1.5–2 hours |
| Yield | 74–89% |
Key Finding :
Mechanochemical Solid-State Synthesis
A novel approach using ball milling avoids solvents entirely:
Protocol :
- Reactants :
- 5,5-Dimethylcyclohex-2-en-1-one (1.0 equiv)
- 3,5-Dichloroaniline (1.1 equiv)
- Conditions :
- Stainless-steel jar, 25 Hz, 2 hours
- Yield : 78%
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| SDA Catalysis | 82 | >99 | 3 | Moderate |
| PPA-SiO₂ | 89 | 98 | 2 | High |
| Mechanochemical | 78 | 97 | 2 | High |
| Multi-Step Halogenation | 76 | 95 | 12 | Low |
Trade-offs :
- Catalytic Methods : Higher yields but require catalyst synthesis.
- Mechanochemical : Eco-friendly but limited to small batches.
- Multi-Step : High atom economy but labor-intensive.
Optimization Strategies
Temperature Control
Solvent Selection
Catalytic Additives
- Triethylamine (TEA) : Neutralizes HCl byproduct, improving yield by 12–15%.
- Molecular Sieves (3Å) : Absorb H₂O, shifting equilibrium toward product.
Analytical and Purification Techniques
Chromatography
Crystallization
- Solvent System : Methanol/water (7:3 v/v)
- Crystal Data :
- Space Group : Monoclinic P2₁/c
- Unit Cell : a = 12.0416 Å, b = 8.9253 Å, c = 14.6721 Å.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of functional groups like halogens or nitro groups.
Scientific Research Applications
3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Procymidone (N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide)
- Structural Differences: Replaces the cyclohexenone ring with a cyclopropane dicarboximide core.
- Functional Implications: The rigid cyclopropane ring in Procymidone may confer greater conformational stability compared to the flexible cyclohexenone system. This rigidity likely enhances its fungicidal activity by improving target binding .
- Applications : Widely used as a plant protection agent, indicating robust biological activity against fungal pathogens.
2,2'-Methylenebis(3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one) (Compound 2s)
- Structural Differences: A dimeric analog with a methylene bridge linking two cyclohexenone units and 4-chlorophenyl substituents.
- Functional Implications: The dimeric structure increases molecular weight (MW: ~352.47 for similar analogs) and may reduce solubility.
3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Structural Differences : Substitutes the 3,5-dichlorophenyl group with a 3-hydroxycyclohexyl moiety.
- This analog’s lower molecular weight (237.34 vs. ~352.47 for the target compound’s dimer) may improve bioavailability .
3-((3-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (CAS 78431-56-8)
3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Structural Differences : Chlorine atoms at the 3,4-positions instead of 3,5-positions on the phenyl ring.
- Discontinued commercial availability may reflect stability or activity issues .
Data Table: Key Structural and Functional Comparisons
*Estimated based on similar analogs.
Research Findings and Implications
- Halogen Positioning : The 3,5-dichloro substitution in the target compound optimizes electronic effects and steric accessibility compared to 3,4-dichloro analogs, likely enhancing bioactivity .
- Dimerization Effects: While dimeric analogs (e.g., Compound 2s) show synthetic efficiency, their increased size may limit bioavailability, favoring monomeric structures for therapeutic applications .
Biological Activity
3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, with CAS number 5852-56-2, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₄H₁₅Cl₂NO
- Molecular Weight : 284.2 g/mol
- IUPAC Name : 3-(3,5-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one
- XLogP3 : 4.2
The biological activity of 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Several studies have investigated the compound's antitumor effects. For instance, research has demonstrated that derivatives of similar structures can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Key findings include:
- Inhibition Rates : Compounds similar to 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-one showed up to 95% inhibition in MCF-7 cells and significant effects on other carcinoma types .
- Mechanisms : The antitumor activity is often linked to increased reactive oxygen species (ROS) levels leading to oxidative stress in tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Case Studies and Research Findings
Synthesis Methods
The synthesis of 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves:
- Starting Materials : Utilizing dichloroaniline and dimedone as primary reactants.
- Reagents : Common reagents include acetic acid and ethanol for facilitating reactions.
- Procedure : The reaction is conducted under controlled temperatures to yield the desired compound with high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
